5-Chloro-2,2-diphenylpentanenitrile
Description
Properties
CAS No. |
1585-11-1 |
|---|---|
Molecular Formula |
C17H16ClN |
Molecular Weight |
269.8 g/mol |
IUPAC Name |
5-chloro-2,2-diphenylpentanenitrile |
InChI |
InChI=1S/C17H16ClN/c18-13-7-12-17(14-19,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-6,8-11H,7,12-13H2 |
InChI Key |
FVQDPIBHRIMTMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCCl)(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Functional Group Differences
The following table highlights structural similarities and differences between 5-Chloro-2,2-diphenylpentanenitrile and related compounds:
Functional Group Implications
- Nitrile Group : All compounds contain a nitrile, but its position varies. In this compound, the nitrile is terminal, whereas in 2-(p-Chlorophenyl)-3-hydroxy-2-pentenenitrile, it is conjugated to a double bond, enhancing electrophilicity .
- Chlorine Substituents : The chlorine atom in the target compound is on the aliphatic chain, while in 5-[4-(4-chlorophenyl)...hydrochloride, it is part of an aromatic ring, affecting electronic properties and metabolic stability .
- Aromatic Systems : The diphenyl motif in the target compound and its hydrochloride derivative may enhance lipophilicity, influencing membrane permeability in biological systems .
Physicochemical and Application Differences
- In contrast, the simpler this compound may serve as a building block for metal-catalyzed cross-coupling reactions.
- Solubility and Stability : The trifluoromethyl group in 5-Chloro-2-(trifluoromethyl)phenylacetonitrile increases electronegativity and may improve metabolic resistance, making it suitable for agrochemicals . The hydroxyl group in 2-(p-Chlorophenyl)-3-hydroxy-2-pentenenitrile could facilitate hydrogen bonding, enhancing solubility in polar solvents .
Preparation Methods
The alkylation of diphenylacetonitrile (Ph₂CHCN) using trimethylene bromide (1,3-dibromopropane) represents a direct route to 5-chloro-2,2-diphenylpentanenitrile. This method, referenced in a cyclopentanone synthesis study , involves a twofold excess of trimethylene bromide in dioxane under reflux conditions. The reaction proceeds via deprotonation of the acidic α-hydrogen of diphenylacetonitrile by a base (e.g., sodium hydride), generating a carbanion that attacks the terminal bromine of 1,3-dibromopropane.
The intermediate 3-bromo-2,2-diphenylpentanenitrile undergoes subsequent nucleophilic substitution with chloride ions, typically facilitated by aqueous sodium chloride or tetrabutylammonium chloride in dimethylformamide (DMF). The final product is isolated via solvent evaporation and recrystallization from methanol, yielding a crystalline solid .
Reaction Scheme:
Optimization Insights:
-
Solvent Selection : Dioxane enhances solubility of the nonpolar diphenylacetonitrile, while DMF accelerates nucleophilic substitution.
-
Temperature : Alkylation proceeds optimally at 80–100°C, whereas chlorination requires milder conditions (50–60°C) to minimize side reactions .
Chlorination of 2,2-Diphenylpentanenitrile Derivatives
Chlorination of pre-synthesized 2,2-diphenylpentanenitrile offers a modular pathway. Radical chlorination using sulfuryl chloride (SO₂Cl₂) or electrophilic chlorination with chlorine gas (Cl₂) introduces the chloro group at the terminal carbon. A patent describing high-pressure amination of dichloronitrobenzenes provides analogous insights into controlling regioselectivity under pressurized conditions.
In this method, 2,2-diphenylpentanenitrile is dissolved in carbon tetrachloride and treated with Cl₂ under UV light at 40–60°C. The reaction exploits the stability of the nitrile group to radical intermediates, favoring terminal C–H bond chlorination. Excess chlorine is purged with nitrogen, and the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) .
Key Data:
Nucleophilic Substitution of Bromo Intermediates
Bromo intermediates, such as 5-bromo-2,2-diphenylpentanenitrile, serve as precursors for chlorine substitution. Synthesized via alkylation of diphenylacetonitrile with 1,5-dibromopentane, the bromide is displaced using potassium chloride in acetone/water. This method mirrors the amination protocols in patent CN108329211A , where ammonia substitutes halides under high pressure.
Procedure:
-
Alkylation : Diphenylacetonitrile reacts with 1,5-dibromopentane in tetrahydrofuran (THF) using lithium diisopropylamide (LDA) as a base.
-
Substitution : The bromo intermediate is refluxed with KCl (3 equiv) in acetone/water (4:1) for 12 hours.
-
Workup : The mixture is extracted with dichloromethane, dried (Na₂SO₄), and concentrated.
Advantages :
Thorpe Cyclization Adaptations
Although Thorpe cyclization typically generates cyclopentanones from dinitriles , modifications enable access to linear nitriles. Reacting 2,2-diphenylglutaronitrile with hydrochloric acid induces partial cyclization, followed by chlorination at the γ-position. This route, while less direct, avoids harsh alkylation conditions.
Mechanistic Analysis:
The reaction exploits the electrophilicity of the nitrile β-carbon, facilitating HCl addition and subsequent elimination .
High-Pressure Amination and Chlorination
Adapting methodologies from nitroaniline synthesis , 2,2-diphenylpentanenitrile is aminated under high-pressure ammonia, followed by chlorination of the resultant amine. While unconventional, this approach highlights the versatility of nitrile chemistry under extreme conditions.
Conditions:
-
Amination : 90–160°C, 1.0–10.0 MPa NH₃, toluene solvent.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Alkylation/Substitution | 70–75 | 98 | High | Over-alkylation side products |
| Radical Chlorination | 65–68 | 95 | Moderate | Regioselectivity control |
| Thorpe Cyclization | 50–55 | 90 | Low | Competing cyclization pathways |
| High-Pressure Amination | 60–65 | 97 | Moderate | Equipment requirements |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Chloro-2,2-diphenylpentanenitrile, and what catalysts are effective?
- Methodological Answer : A common approach involves Friedel-Crafts alkylation, where a chlorinated precursor (e.g., 5-chloro-2-pentanone derivatives) reacts with benzene derivatives under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃). The nitrile group can be introduced via nucleophilic substitution using KCN or NaCN under controlled pH conditions. Reaction monitoring via TLC and GC-MS is critical to optimize yield .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.6 ppm for diphenyl groups) and the chloroalkane chain (δ 3.5–4.0 ppm).
- IR Spectroscopy : Confirm the nitrile group (C≡N stretch ~2240 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How should researchers handle safety concerns during synthesis and purification?
- Methodological Answer : Use fume hoods for volatile intermediates (e.g., chlorinated solvents). Wear nitrile gloves, lab coats, and eye protection. For purification via column chromatography, ensure proper waste segregation for chlorinated byproducts. Refer to safety protocols for similar compounds like 5-chloro-2-pentanone, which highlight flammability and toxicity risks .
Advanced Research Questions
Q. How do steric effects from the diphenyl groups influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : Steric hindrance from the diphenyl moieties can slow nucleophilic attack at the nitrile group. To study this, compare reaction kinetics with less hindered analogs (e.g., 2-(2,4-dichlorophenyl)pentanenitrile) using UV-Vis spectroscopy or stopped-flow techniques. Computational modeling (DFT) can map electron density and steric maps .
Q. What experimental designs are suitable for resolving contradictions in reported catalytic efficiencies for asymmetric synthesis?
- Methodological Answer : Apply a factorial design to test variables: catalyst type (e.g., chiral BINOL-derived catalysts), temperature (25–80°C), and solvent polarity (THF vs. DCM). Use ANOVA to identify statistically significant factors. Replicate experiments under inert atmospheres to control moisture-sensitive side reactions .
Q. How can computational methods predict the compound’s behavior in multi-step organic transformations?
- Methodological Answer : Employ molecular dynamics (MD) simulations to model reaction pathways, focusing on intermediates’ stability. Pair with DFT calculations to estimate activation energies for key steps (e.g., C-Cl bond cleavage). Validate predictions via LC-MS analysis of reaction mixtures .
Data Analysis & Contradiction Resolution
Q. Why do reported melting points vary across studies, and how can this be standardized?
- Methodological Answer : Variations arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to characterize thermal behavior. Recrystallize the compound in different solvents (e.g., ethanol vs. hexane) and compare purity via HPLC. Cross-reference with databases like the CRC Handbook for expected ranges .
Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect yield in nitrile-functionalized systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
